molecular formula C25H19ClN4O3S B2798601 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one CAS No. 2034515-48-3

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B2798601
CAS No.: 2034515-48-3
M. Wt: 490.96
InChI Key: DKMHSKWIJQGKSE-UHFFFAOYSA-N
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Description

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of novel heterocyclic compounds derived from similar foundational structures has been extensively explored. For instance, Bekircan et al. (2015) investigated the synthesis of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, leading to a range of derivatives characterized by their lipase and α-glucosidase inhibition properties (Bekircan, Ülker, & Menteşe, 2015). Similarly, Moghimi et al. (2013) developed new approaches for synthesizing a series of quinazolinone derivatives, highlighting the versatility of the quinazolinone scaffold in medicinal chemistry applications (Moghimi, Khanmiri, Omrani, & Shaabani, 2013).

Biological Activities

The synthesized quinazolinone and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and potential anticonvulsant properties. For example, Yan et al. (2016) synthesized a series of quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, demonstrating good antimicrobial activities against various microorganisms (Yan, Lv, Du, Gao, & Huang, 2016). Dewangan et al. (2017) focused on Schiff bases of quinazolin-4-one-linked 1,3,4-oxadiazoles, showing potent analgesic and anti-inflammatory activities (Dewangan, Nakhate, Verma, Nagori, & Tripathi, 2017).

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-32-21-13-7-2-8-16(21)14-30-24(31)18-10-4-6-12-20(18)27-25(30)34-15-22-28-23(29-33-22)17-9-3-5-11-19(17)26/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMHSKWIJQGKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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